3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazine
Beschreibung
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazine is a pyridazine-based heterocyclic compound featuring a pyrazole moiety at position 3 and a piperazine-linked 2-(trifluoromethyl)pyridinyl group at position 6. The trifluoromethyl group enhances metabolic stability and binding affinity, while the pyrazole and piperazine groups contribute to structural diversity and pharmacological interactions.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N7/c1-13-11-14(2)29(26-13)18-4-3-17(24-25-18)28-9-7-27(8-10-28)15-5-6-23-16(12-15)19(20,21)22/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZKBWFEXZSMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively. The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into the active site of the target molecule, in this case, Lm-PTR1. The fitting pattern of the compound in the Lm-PTR1 pocket is characterized by a lower binding free energy, which justifies its potent in vitro antipromastigote activity.
Biochemical Pathways
It is known that the compound has potent antileishmanial and antimalarial activities. This suggests that it likely affects the biochemical pathways that are essential for the survival and proliferation of Leishmania and Plasmodium species.
Pharmacokinetics
The compound is known to have pharmacological properties commensurate with inhaled dosing by nebulization, suggesting that it may have good bioavailability when administered via this route.
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analysis
The compound is compared to structurally related pyridazine and pyrimidine derivatives (Table 1). Key differences lie in substituents, molecular weight, and functional groups, which influence physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The target compound contains a trifluoromethylpyridinyl group, which increases lipophilicity and electron-withdrawing properties compared to the fluoropyrimidinyl group in . This may enhance target binding and metabolic stability.
Synthetic Approaches :
- The synthesis of pyridazine derivatives often involves nucleophilic substitution or coupling reactions. For example, highlights the use of piperazine intermediates, while employs fluorinated pyrimidine coupling. The target compound likely follows similar protocols, with trifluoromethylpyridinyl incorporation requiring specialized reagents.
Biological Activity :
- While the target compound’s activity is unspecified, demonstrates that chloro-substituted pyridazines exhibit antibacterial and antiviral effects. The trifluoromethyl group in the target compound may broaden activity spectra due to enhanced binding to hydrophobic enzyme pockets.
Stability and Isomerization :
- Pyrazolo-pyrimidine derivatives in undergo isomerization under specific conditions. The target compound’s rigid pyridazine core and trifluoromethyl group likely reduce isomerization risks compared to more flexible analogs.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
